molecular formula C9H8Cl2N4 B12941395 4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline CAS No. 922711-72-6

4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline

Cat. No.: B12941395
CAS No.: 922711-72-6
M. Wt: 243.09 g/mol
InChI Key: NZQLIJGQHJRRJH-UHFFFAOYSA-N
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Description

2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline typically involves the reaction of 4,5-dichloroaniline with a triazole derivative. One common method is the nucleophilic substitution reaction where 4,5-dichloroaniline reacts with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The dichloro groups on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline stands out due to its dual functionality, combining the properties of triazole and dichloroaniline moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.

Properties

CAS No.

922711-72-6

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

4,5-dichloro-2-(1,2,4-triazol-1-ylmethyl)aniline

InChI

InChI=1S/C9H8Cl2N4/c10-7-1-6(9(12)2-8(7)11)3-15-5-13-4-14-15/h1-2,4-5H,3,12H2

InChI Key

NZQLIJGQHJRRJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)N)CN2C=NC=N2

Origin of Product

United States

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